Physicochemical properties of 1-(Chloromethoxy)-2-iodobenzene for synthesis planning
Physicochemical properties of 1-(Chloromethoxy)-2-iodobenzene for synthesis planning
An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 2-Iodobenzyl Halides Focus: 1-(Chloromethyl)-2-iodobenzene
Section 1: Compound Identification and a Note on Isomeric Stability
When planning a synthesis, precise structural identification is paramount. The query for "1-(Chloromethoxy)-2-iodobenzene" leads to a critical discussion point for synthetic chemists. This structure describes an α-chloro ether, a class of compounds known for high reactivity and, in many cases, significant instability and carcinogenicity. For instance, the related compound bis(chloromethyl) ether is a regulated occupational carcinogen due to its potency.[1][2] Industrial production of such compounds ceased in most countries by the early 1980s.[1]
Given the inherent instability and lack of commercial availability of 1-(chloromethoxy)-2-iodobenzene, this guide will focus on its stable, commercially available, and synthetically versatile isomer: 1-(Chloromethyl)-2-iodobenzene . This compound, also known as 2-Iodobenzyl Chloride, is a valuable bifunctional building block in medicinal chemistry and materials science. Its stability arises from having the chlorine atom on a benzylic methyl group rather than directly attached to an ether oxygen.
This guide provides the core physicochemical properties, reactivity profile, and handling protocols for 1-(Chloromethyl)-2-iodobenzene to enable effective and safe synthesis planning.
Table 1: Compound Identifiers for 1-(Chloromethyl)-2-iodobenzene
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 1-(Chloromethyl)-2-iodobenzene | TCI AMERICA[3] |
| Synonyms | 2-Iodobenzyl Chloride, α-Chloro-o-iodotoluene | TCI AMERICA[3] |
| CAS Number | 59473-45-9 | TCI AMERICA[3] |
| Molecular Formula | C₇H₆ClI | PubChem[4], gsrs[5] |
| Molecular Weight | 252.48 g/mol | PubChem[4], TCI (India), gsrs[5] |
| Appearance | White to Light yellow powder to lump | TCI AMERICA[3], TCI (India) |
Section 2: Physicochemical Properties
The utility of a reagent in synthesis is dictated by its physical properties. These characteristics influence choices regarding reaction solvents, temperature, and purification methods.
Table 2: Physicochemical Data for 1-(Chloromethyl)-2-iodobenzene
| Property | Value | Source / Notes |
|---|---|---|
| Physical State (at 20°C) | Solid | TCI AMERICA[3], TCI (India) |
| Melting Point | 30 °C | TCI (India) |
| Flash Point | 115 °C | TCI (India) |
| Purity (Typical) | >98.0% (GC) | TCI AMERICA[3], TCI (India) |
The low melting point of 30°C indicates that this reagent can be handled as a low-melting solid or potentially as a liquid in a warm environment, which can be advantageous for certain dispensing operations. Its high flash point suggests a low risk of flammability under standard laboratory conditions.
Section 3: Reactivity, Synthetic Utility, and Orthogonal Control
The core value of 1-(Chloromethyl)-2-iodobenzene lies in its two distinct reactive sites: a benzylic chloride and an aryl iodide . The significant difference in the chemical nature of these two functional groups allows for orthogonal synthesis, where one site can be reacted selectively while leaving the other intact for a subsequent transformation.
Reactivity of the Benzylic Chloride
The chloromethyl group is a classic electrophilic site. The benzylic position enhances the reactivity of the C-Cl bond towards nucleophilic substitution (S_N2) reactions. This makes it an excellent reagent for introducing the 2-iodobenzyl moiety onto various scaffolds.
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Causality of Reactivity: The stability of the incipient benzylic carbocation in the transition state lowers the activation energy for S_N2 displacement, making it significantly more reactive than a simple alkyl chloride.
Typical Transformations:
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O-Alkylation: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to form ethers.
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N-Alkylation: Reaction with primary or secondary amines to form substituted benzylamines.
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S-Alkylation: Reaction with thiols to generate thioethers.
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C-Alkylation: Reaction with soft carbon nucleophiles like malonates or cyanoacetates.
Reactivity of the Aryl Iodide
The carbon-iodine bond is the most reactive of the aryl halides (C-X, where X = Cl, Br, I) in transition metal-catalyzed cross-coupling reactions.
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Causality of Reactivity: The C-I bond is the longest and weakest carbon-halogen bond, making it highly susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the rate-determining step in many cross-coupling cycles.
Typical Transformations:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures to generate an aryllithium species, which can then be trapped with various electrophiles.
The diagram below illustrates the fundamental choice a chemist faces when designing a synthesis with this reagent.
Caption: Orthogonal reactivity of 1-(Chloromethyl)-2-iodobenzene.
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety protocol. While not an α-chloro ether, this reagent is a corrosive and reactive benzyl halide that demands respect.
Hazard Profile
This compound is classified with significant hazards that necessitate stringent safety measures.
Recommended Handling Protocol
A self-validating protocol ensures safety through layers of procedural checks.
-
Engineering Controls: All manipulations, including weighing and transfers, MUST be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check for tears before and during use.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Dispensing and Use:
-
Handle as a solid. If melting is required for transfer, use a precisely controlled heating mantle or water bath in the fume hood. Do not overheat.
-
Use compatible tools (e.g., glass, PTFE, or stainless steel spatulas). Avoid reactive metals.
-
When dissolving, add the reagent slowly to the solvent to control any potential exotherms.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
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Storage and Disposal
-
Storage: Store in a refrigerated (0-10°C), dry, and well-ventilated area away from incompatible materials.[3] The container must be corrosive-resistant with a resistant inner liner and kept tightly closed.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Section 5: Synthesis Planning and Workflow
A logical workflow is critical for success and safety when incorporating this reagent into a synthetic plan.
Caption: A logical workflow for synthesis using 1-(Chloromethyl)-2-iodobenzene.
Section 6: Conclusion
1-(Chloromethyl)-2-iodobenzene is a powerful and versatile bifunctional reagent for researchers in drug development and materials science. Its value is derived from the orthogonal reactivity of the benzylic chloride and aryl iodide moieties, allowing for stepwise, controlled modifications. While its handling requires strict adherence to safety protocols due to its corrosive nature, a thorough understanding of its physicochemical properties and reactivity profile enables its effective and safe application in complex synthesis planning.
References
-
1-Chloro-2-(iodomethyl)benzene | C7H6ClI | CID 13159398. PubChem. [Link]
-
1-(CHLOROMETHYL)-2-IODOBENZENE. Gsrs. [Link]
-
MATERIAL SAFETY DATA SHEET IODOBENZENE. ScienceLab.com. [Link]
-
Bis(chloromethyl) ether - Wikipedia. Wikipedia. [Link]
-
CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. 1-(Chloromethyl)-2-iodobenzene | 59473-45-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-Chloro-2-(iodomethyl)benzene | C7H6ClI | CID 13159398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. fishersci.com [fishersci.com]
